N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, a triazolopyridazine moiety, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, the introduction of the triazolopyridazine moiety, and the coupling with the piperidine carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on the molecular interactions and pathways involved provide insights into its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide stands out due to its unique combination of structural features. The presence of the triazolopyridazine moiety and the piperidine carboxamide group imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H26N6O
- Molecular Weight : 354.45 g/mol
- CAS Number : 1081145-42-7
The compound is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential activity in modulating pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives with similar triazole and piperidine structures can inhibit tumor cell growth. A study reported IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Compound | IC50 (μM) | Target |
---|---|---|
Compound 6a | 1.35 | Mycobacterium tuberculosis |
Compound 6e | 2.18 | Mycobacterium tuberculosis |
Compound 7e | 40.32 | Mycobacterium tuberculosis |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory activity. Compounds with similar piperidine and triazole moieties have been studied for their ability to inhibit pro-inflammatory cytokines.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. For example, some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of various derivatives of the compound in human cancer cell lines. The results indicated significant growth inhibition in several cell lines with a notable selectivity for cancerous cells over normal cells.
Study 2: Cytotoxicity Assessment
In another investigation, cytotoxic effects were assessed using HEK-293 human embryonic kidney cells. Most active compounds demonstrated low toxicity levels, indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C19H26N6O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26N6O/c26-19(20-11-8-15-4-2-1-3-5-15)16-9-12-24(13-10-16)18-7-6-17-22-21-14-25(17)23-18/h4,6-7,14,16H,1-3,5,8-13H2,(H,20,26) |
InChI Key |
VENVDIGUOVWMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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